Enhanced Thermal Stability: PETMA-Based Networks Exhibit Superior Thermal Degradation Resistance Compared to Trifunctional TMPTMA
In a study of highly crosslinked microspheres synthesized via precipitation polymerization with styrene, the thermal degradation onset temperature, as measured by TGA, increased with the number of crosslinkable functional moieties on the crosslinking agent. The TGA onset point followed the order EGDMA < TMPTMA < PETRA (pentaerythritol tetraacrylate, the acrylate analog of PETMA) [1]. This indicates that the tetrafunctional architecture of PETMA imparts greater thermal stability compared to trifunctional analogs like TMPTMA. In waterborne polyurethane-acrylate (WPUA) dispersions, increasing the crosslinker functionality from trifunctional (TMPTA) to tetrafunctional (PETA) increased the glass transition temperature (Tg) by 9.9°C and the decomposition temperature by 18°C [2].
| Evidence Dimension | Thermal Degradation Onset Temperature (TGA) and Glass Transition Temperature (Tg) |
|---|---|
| Target Compound Data | TGA onset temperature trend: PETRA (tetrafunctional) > TMPTMA (trifunctional) [1]; Tg increase of 9.9°C and decomposition temperature increase of 18°C for tetrafunctional PETA vs. trifunctional TMPTA in WPUA systems [2] |
| Comparator Or Baseline | EGDMA (difunctional) and TMPTMA (trifunctional) for TGA comparison; TMPTA (trifunctional) for Tg and decomposition temperature comparison |
| Quantified Difference | TGA onset point trend: PETRA > TMPTMA > EGDMA; Tg increase of 9.9°C and decomposition temperature increase of 18°C for tetrafunctional vs. trifunctional crosslinker |
| Conditions | Precipitation polymerization of styrene with crosslinkers (EGDMA, TMPTMA, PETRA) [1]; Surfactant-free emulsion polymerization of WPUA with HDDA, TMPTA, PETA crosslinkers [2] |
Why This Matters
For applications requiring thermal endurance (e.g., high-temperature coatings, electronic encapsulants), the tetrafunctional architecture of PETMA provides quantifiable thermal stability advantages over trifunctional alternatives.
- [1] Kim, J. W., Ko, J. Y., Suh, K. D. (2008). Crosslinkable functional moiety for the formation of highly crosslinked stable microspheres in the precipitation polymerization. Polymer, 49(21), 4592-4601. DOI:10.1016/j.polymer.2008.08.035 View Source
- [2] Moon, S. K., Kim, E. J., Kwon, Y. R., Kim, J. S., Kim, H. C., Park, H. S., Kim, D. H. (2022). Effect of Multi-functional Group of Acrylate Crosslinker on Properties of Waterborne Polyurethane-acrylate. Elastomers and Composites, 57(3), 129-137. View Source
